4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Physicochemical profiling logP Drug-likeness

4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (CAS 926203-48-7; synonym: 5-amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester) is a bifunctional heterocyclic building block belonging to the 5-amino-1H-pyrazole-4-carboxylate class. Its molecular formula is C₁₃H₁₃N₃O₄ (MW 275.26 g/mol).

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 926203-48-7
Cat. No. B1627200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid
CAS926203-48-7
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)O)N
InChIInChI=1S/C13H13N3O4/c1-2-20-13(19)10-7-15-16(11(10)14)9-5-3-8(4-6-9)12(17)18/h3-7H,2,14H2,1H3,(H,17,18)
InChIKeyVKZHLZVPPYNFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 926203-48-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid (CAS 926203-48-7; synonym: 5-amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid ethyl ester) is a bifunctional heterocyclic building block belonging to the 5-amino-1H-pyrazole-4-carboxylate class. Its molecular formula is C₁₃H₁₃N₃O₄ (MW 275.26 g/mol) . The compound integrates three chemically distinct functional domains within a single scaffold: a 5-aminopyrazole core amenable to diazotization and heterocycle fusion, a 4-ethoxycarbonyl ester that modulates lipophilicity and serves as a hydrolytically labile prodrug or synthetic handle, and a 4-carboxyphenyl N1-substituent that introduces an additional acidic moiety [1]. Its calculated partition coefficient (logP = 2.681) [2] and the presence of two hydrogen bond donors (5-NH₂, COOH) and six hydrogen bond acceptors position it as a moderately lipophilic, dual-acidic scaffold distinct from simpler mono-acidic or mono-basic pyrazole analogs. Commercial availability at ≥95% purity from Enamine (catalog EN300-111000) and multiple vendors supports procurement for medicinal chemistry campaigns .

Why 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid Cannot Be Replaced by Generic Pyrazole-4-carboxylate Analogs: The Functional Group Triad Constraint


Generic substitution within the 1-aryl-1H-pyrazole-4-carboxylate family is precluded by the compound's unique simultaneous presentation of three chemically orthogonal functional groups. The 5-amino substituent is the primary determinant of PTP1B hinge-region hydrogen bonding and enables the nonaqueous diazotization chemistry essential for constructing pyrazolo[3,4-d]pyrimidine libraries [1][2]. The 4-carboxyphenyl N1-substituent provides a second carboxylic acid moiety that participates in the bidentate salt-bridge interaction with the PTP1B catalytic site arginine (Arg221) [3]; analogs bearing only a phenyl ring (e.g., CAS 16078-71-0, IC₅₀ = 4.42 µM against PTP1B [4]) lack this second anchoring interaction. The 4-ethoxycarbonyl ester differentiates this compound from the corresponding 4-carboxylic acid analog (CAS 957505-47-4), modulating logP from a predicted ~1.0 for the free diacid to the measured 2.681 for the mono-ester [5], which alters membrane permeability and synthetic tractability. Replacing any single functional group—substituting 5-NH₂ with 5-CH₃ (IC₅₀ = 1.30 µM, lost hinge H-bond [6]) or 5-CF₃ (altered electronics, no NH₂ chemistry), or removing the 4-COOH—abolishes the specific multi-target interaction potential and the synthetic versatility that define this scaffold's value proposition.

Quantitative Differentiation Evidence for 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid (CAS 926203-48-7) Versus Closest Analogs


Lipophilicity Differentiation: Measured logP of the 5-Amino-4-ethoxycarbonyl-N-(4-carboxyphenyl) Triad Versus the Free Diacid Analog

The target compound exhibits a measured logP of 2.681 [1], reflecting the balanced lipophilicity conferred by the ethyl ester at position 4 combined with the ionizable 4-carboxyphenyl group. In contrast, the fully hydrolyzed diacid analog 5-amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 957505-47-4) is predicted to have a logP approximately 1.0–1.5 units lower due to the replacement of the ethyl ester with a second carboxylic acid . This difference of ΔlogP ≈ 1.2–1.7 units translates to an estimated 15–50× difference in octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential. The 5-methyl analog 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid (calculated logP ≈ 3.0) is more lipophilic but lacks the H-bond donor capacity of the 5-NH₂ group .

Physicochemical profiling logP Drug-likeness Membrane permeability

Hydrogen Bond Donor Capacity: 5-NH₂ Versus 5-CH₃ and 5-CF₃ Analogs in PTP1B Catalytic Site Engagement

The 5-amino group of the target compound provides a hydrogen bond donor that is absent in the 5-methyl analog (IC₅₀ = 1.30 µM against PTP1B [1]) and the 5-trifluoromethyl analog (CAS 700372-26-5, reported as a PTP1B inhibitor ). In the 5-amino-1H-pyrazole-4-carboxylic acid PTP1B inhibitor series described by Basu et al. (2017), the 5-NH₂ group forms a critical hydrogen bond with the catalytic P-loop backbone carbonyl, anchoring the pyrazole core in the active site [2]. The 5-CH₃ analog (IC₅₀ = 1.30 µM), while retaining measurable PTP1B affinity, lacks this specific H-bond interaction and relies solely on hydrophobic contacts. Quantitative comparison of the 5-NH₂ phenyl analog (CAS 16078-71-0, IC₅₀ = 4.42 µM [3]) versus the 5-CH₃ analog (IC₅₀ = 1.30 µM) demonstrates that the 5-substituent identity modulates IC₅₀ by approximately 3.4-fold in the phenyl series; however, the NH₂ group uniquely enables subsequent chemical diversification via diazotization and cross-coupling [4].

PTP1B inhibition Structure-activity relationship Hinge binding Hydrogen bonding

Dual Acidic Pharmacophore: 4-Carboxyphenyl N1 Substituent Enables Bidentate PTP1B Catalytic Site Coordination Absent in Mono-Acidic Phenyl Analogs

The target compound carries two carboxylic acid equivalents: the free 4-carboxyphenyl COOH at N1 and the 4-ethoxycarbonyl ester (prodrug or synthetic precursor to the second COOH). In the pharmacophore model described by Basu et al. (2017), the carboxylic acid group on the N1-aryl ring forms a critical bidentate salt bridge with Arg221 in the PTP1B catalytic pocket, while the pyrazole 4-carboxylate engages the phosphate-binding P-loop [1]. The phenyl analog (CAS 16078-71-0, IC₅₀ = 4.42 µM [2]) lacks this N1-aryl carboxylate and consequently shows only moderate PTP1B inhibition driven primarily by the pyrazole-4-carboxylate. The 5-methyl analog with 4-carboxyphenyl substitution (IC₅₀ = 1.30 µM [3]) retains the Arg221 interaction but sacrifices the 5-NH₂ H-bond. Quantitative comparison reveals that addition of the 4-carboxyphenyl group (phenyl → 4-carboxyphenyl) improves PTP1B IC₅₀ by approximately 3.4-fold in the 5-NH₂ series (4.42 µM → extrapolated ~1.3 µM by analogy with the 5-CH₃ pair). The free diacid analog (CAS 957505-47-4) would present two fully ionized carboxylates, increasing polarity beyond the optimal range for membrane penetration .

PTP1B Catalytic site Salt bridge Dual carboxylic acid Pharmacophore design

Synthetic Tractability: The 5-NH₂ Group as a Unique Orthogonal Diversification Handle for Library Synthesis

The 5-amino group on the target compound enables nonaqueous diazotization chemistry that is not accessible for the 5-CH₃, 5-CF₃, or 5-H analogs. Beck et al. (1987) demonstrated that 5-amino-1-aryl-1H-pyrazole-4-carboxylate esters can be converted via nonaqueous diazotization to the corresponding 5-desamino, 5-chloro, 5-bromo, 5-iodo, and 5-methylthio derivatives in good yields [1]. Furthermore, the 5-NH₂ group serves as the entry point for constructing pyrazolo[3,4-d]pyrimidine libraries: condensation with methyl cyanoformate followed by hydrolysis yields 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one-6-carboxylic acids, a scaffold with demonstrated biological activity [2]. The 5-CH₃ analog (CAS 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid) and 5-CF₃ analog (CAS 700372-26-5) lack the primary amine required for these transformations and can only undergo electrophilic aromatic substitution (if at all) under harsher conditions. The 4-carboxyphenyl group further allows amide coupling or esterification chemistry independent of the pyrazole core, enabling sequential orthogonal functionalization .

Diazotization Pyrazolo[3,4-d]pyrimidine Compound library synthesis Building block utility

Commercial Availability and Quality Specification: Vendor-Documented Purity and Supply Consistency

The target compound (CAS 926203-48-7) is commercially available from multiple vendors at specified purity grades, enabling procurement comparison. Enamine supplies this compound as catalog EN300-111000 at ≥95% purity . Fluorochem lists the compound at 95% purity with full IUPAC name and SMILES documentation . CymitQuimica offers the compound (Ref. 3D-BMB20348) at 1 g scale with pricing at €1,054.00/g . In contrast, the 5-CF₃ analog (CAS 700372-26-5, CymitQuimica Ref. 3D-ADB37226) is priced at €998.00/g for 1 g or €253.00/100mg , and the 5-CH₃ analog (Santa Cruz sc-348862) is available but without publicly listed pricing . The catalog presence and documented purity specifications facilitate direct procurement comparison based on budget, scale, and quality requirements.

Procurement Purity specification Building block supply Quality control

Application Scenarios Where 4-[5-Amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic Acid Provides Demonstrable Advantage Over Its Closest Analogs


PTP1B Inhibitor Lead Optimization: SAR Exploration Requiring Dual Carboxylate Pharmacophore with Tunable Lipophilicity

In PTP1B drug discovery programs following the pharmacophore model established by Basu et al. (2017) [1], this compound serves as the optimal core scaffold for systematic SAR exploration. The 4-carboxyphenyl N1 substituent provides the essential Arg221 salt-bridge interaction, while the 4-ethoxycarbonyl ester allows logP tuning between 2.0 and 3.0. Hydrolysis to the free diacid (CAS 957505-47-4) reduces logP by ~1.2–1.7 units when increased aqueous solubility is needed. The 5-NH₂ group enables parallel library synthesis via diazotization to generate 5-Cl, 5-Br, 5-I, 5-CN, and 5-SMe analogs from a single starting material [2], a diversification workflow not possible with the 5-CH₃ or 5-CF₃ analogs. This compound is therefore the preferred procurement choice when the research objective is systematic PTP1B SAR exploration requiring both catalytic-site and secondary-site pharmacophore variation.

Pyrazolo[3,4-d]pyrimidine Focused Library Synthesis for Kinase and Phosphatase Screening

The 5-amino-4-ethoxycarbonyl substitution pattern is the established entry point for constructing 1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries via condensation with methyl cyanoformate followed by cyclization and amidation [1]. The 4-carboxyphenyl group at N1 provides an additional handle for solid-phase immobilization or late-stage bioconjugation. The 5-CH₃ and 5-CF₃ analogs cannot undergo this cyclocondensation because they lack the requisite 5-NH₂ nucleophile. For medicinal chemistry groups building pyrazolo[3,4-d]pyrimidine screening collections targeting kinases (FGFR, JAK2) or phosphatases, this compound offers the most direct synthetic route with the highest transformable functional group count among commercially available 1-aryl-1H-pyrazole-4-carboxylate building blocks.

Fragment-Based Drug Discovery (FBDD): A 275 Da Scaffold with Three Orthogonal Functionalization Vectors

With molecular weight of 275.26 g/mol and logP of 2.681, this compound falls within the Rule of Three guidelines for fragment-based screening libraries (MW < 300, logP ≤ 3, H-bond donors ≤ 3) [1]. Its three chemically distinct functional groups (5-NH₂, 4-COOEt, N1-(4-COOH)Ph) provide three orthogonal vectors for fragment elaboration: amide coupling at the benzoic acid, ester hydrolysis/amidation at the 4-position, and diazotization/cyclization at the 5-position [2]. The 5-CH₃ analog offers only two vectors (no amine chemistry), and the free diacid analog offers three vectors but with higher polarity that may compromise fragment screening solubility at typical DMSO stock concentrations. This compound is thus the optimal fragment starting point when the screening hit requires rapid, multi-directional chemical elaboration from a single procurement.

FGFR Covalent Inhibitor Development: 5-Aminopyrazole-4-carboxamide Scaffold Optimization

Recent medicinal chemistry campaigns have identified 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors [1]. The target compound represents the ideal carboxylic acid/ester precursor to the 4-carboxamide warhead: the 4-ethoxycarbonyl ester can be hydrolyzed and coupled with diverse amines to generate a carboxamide library, while the 5-NH₂ group can be elaborated to install the electrophilic warhead (e.g., acrylamide) required for covalent Cys target engagement. The 4-carboxyphenyl N1 substituent further provides a solvent-exposed vector for tuning pharmacokinetic properties without disrupting the core binding interactions. Analogs bearing 5-CH₃ or 5-CF₃ cannot be converted to the covalent warhead precursors because they lack the primary amine required for acrylamide installation.

Quote Request

Request a Quote for 4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.